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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B10789979 Get Quote

In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, two molecules, BMS-935177 and

spebrutinib (CC-292), have emerged as significant subjects of preclinical investigation for their

potential in treating autoimmune diseases. This guide provides a detailed comparison of their

preclinical performance, drawing upon available experimental data to inform researchers,

scientists, and drug development professionals.

At a Glance: Key Preclinical Characteristics
Feature BMS-935177 Spebrutinib (CC-292)

Mechanism of Action Reversible BTK Inhibitor
Irreversible (Covalent) BTK

Inhibitor

BTK Binding Non-covalent Covalently binds to Cys481

BTK IC50 2.8 - 3 nM[1][2] 0.5 nM[3][4]

In Vitro Performance: Potency and Selectivity
The in vitro profiles of BMS-935177 and spebrutinib reveal distinct characteristics in their

inhibition of BTK and their broader kinase selectivity.

BMS-935177 is a potent, reversible inhibitor of BTK with a reported IC50 of 2.8 to 3 nM[1]. Its

selectivity has been highlighted, demonstrating a 5- to 67-fold greater potency for BTK over

other Tec family kinases (TEC, BMX, ITK, and TXK) and over 50-fold selectivity against the
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SRC family of kinases. In cellular assays, BMS-935177 effectively inhibits calcium flux in

human Ramos B cells (IC50 = 27 nM) and the expression of the activation marker CD69 on

peripheral B cells stimulated through the B-cell receptor (BCR). Furthermore, it has been

shown to inhibit TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50

of 14 nM, indicating its potential to modulate inflammatory responses.

Spebrutinib, in contrast, is an irreversible covalent inhibitor that targets a cysteine residue

(Cys481) in the active site of BTK, leading to its potent inhibition with an IC50 of 0.5 nM.

Preclinical studies have demonstrated that spebrutinib effectively blocks BCR-dependent B-cell

activation. Beyond B cells, it also inhibits FcγR-induced production of inflammatory cytokines in

myeloid cells and reduces osteoclastogenesis, processes implicated in the pathology of

autoimmune diseases like rheumatoid arthritis.

Table 1: In Vitro Activity and Selectivity
Parameter BMS-935177 Spebrutinib (CC-292)

BTK IC50 2.8 - 3 nM 0.5 nM

Selectivity (Tec Family)
5- to 67-fold vs. TEC, BMX,

ITK, TXK

Data not available in a directly

comparable format

Selectivity (SRC Family)
>50-fold vs. SRC family

kinases

Data not available in a directly

comparable format

Ramos B Cell Calcium Flux

IC50
27 nM Data not available

PBMC TNFα Production IC50 14 nM Data not available

Cellular Activity
Inhibits BCR-stimulated CD69

expression

Blocks BCR-dependent B-cell

activation, inhibits FcγR-

induced cytokine production,

reduces osteoclastogenesis

In Vivo Efficacy in Preclinical Models of Arthritis
Both BMS-935177 and spebrutinib have been evaluated in rodent models of collagen-induced

arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
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BMS-935177 demonstrated a dose-dependent reduction in both the severity and incidence of

clinical disease in a mouse CIA model when administered orally once daily at doses of 10, 20,

and 30 mg/kg. At the 10 mg/kg dose, a roughly 40% reduction in disease severity was

observed compared to the vehicle-treated group, with a one-third reduction in the number of

animals showing any signs of disease.

Spebrutinib has also shown efficacy in a mouse model of collagen-induced arthritis. It has been

noted for its ability to provide rapid, complete, and prolonged inhibition of BTK activity in vivo.

Due to the absence of head-to-head studies, a direct comparison of their in vivo efficacy is

challenging as experimental conditions such as the specific CIA protocol, disease severity at

the start of treatment, and dosing regimens may differ between studies.

Table 2: In Vivo Efficacy in Collagen-Induced Arthritis
(CIA) Models

Compound Animal Model Dosing Key Findings

BMS-935177 Mouse
10, 20, and 30 mg/kg,

oral, once daily

Dose-dependent

reduction in disease

severity and

incidence. At 10

mg/kg, ~40%

reduction in severity

and 33% reduction in

incidence.

Spebrutinib Mouse
Not specified in

available abstracts

Demonstrated efficacy

in a CIA model.

Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The potency of BTK inhibitors is typically determined using a biochemical kinase assay. A

representative protocol involves the following steps:
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Reagents: Recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and

ATP are prepared in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.015% Brij 35, 4

mM DTT).

Inhibitor Preparation: The test compound (e.g., BMS-935177) is serially diluted in DMSO to

create a range of concentrations.

Reaction: The inhibitor, BTK enzyme, fluorescent peptide, and ATP are combined in a

microplate well. The final concentration of DMSO is kept constant across all wells.

Incubation: The reaction is allowed to proceed at room temperature for a specified time,

typically 60 minutes.

Termination: The reaction is stopped by the addition of a solution containing EDTA.

Analysis: The reaction mixture is analyzed by electrophoretic separation to distinguish the

phosphorylated product from the substrate. The amount of product formed is quantified by

fluorescence detection.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a

dose-response curve.

Collagen-Induced Arthritis (CIA) Model in Mice (General
Protocol)
The CIA model is a widely used preclinical model to evaluate the efficacy of potential anti-

arthritic drugs. A general protocol is as follows:

Animals: Susceptible mouse strains, such as DBA/1, are used.

Immunization: On day 0, mice are immunized at the base of the tail with an emulsion

containing bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).

Booster: On day 21, a booster immunization of type II collagen, often in Incomplete Freund's

Adjuvant (IFA), is administered.
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Treatment: Oral administration of the test compound (e.g., BMS-935177) or vehicle control

typically begins on the day of the primary immunization (prophylactic model) or after the

onset of disease (therapeutic model) and continues daily.

Clinical Assessment: Mice are monitored regularly for the onset and severity of arthritis.

Clinical signs are scored based on the degree of paw swelling, erythema, and joint rigidity.

Endpoint Analysis: At the end of the study, paws may be collected for histological analysis to

assess inflammation, cartilage damage, and bone erosion. Serum can also be collected to

measure levels of anti-collagen antibodies and inflammatory cytokines.

Visualizing the Science
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Caption: Simplified BTK signaling pathway and points of inhibition.

Experimental Workflow for Collagen-Induced Arthritis
(CIA) Model
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Caption: General experimental workflow for a mouse CIA model.

Conclusion
BMS-935177 and spebrutinib are both potent BTK inhibitors that have demonstrated efficacy in

preclinical models of arthritis. The primary distinction between them lies in their mechanism of

action, with BMS-935177 being a reversible inhibitor and spebrutinib acting irreversibly. While

spebrutinib shows a lower IC50 for BTK in biochemical assays, a comprehensive comparison

of their overall preclinical profiles is limited by the lack of direct head-to-head studies. The

choice between a reversible and an irreversible inhibitor may have implications for both on-

target efficacy and off-target effects, a key consideration for progression into clinical

development. The data presented in this guide, compiled from various preclinical studies,

serves as a valuable resource for understanding the individual characteristics of these two BTK

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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